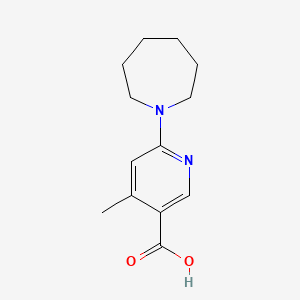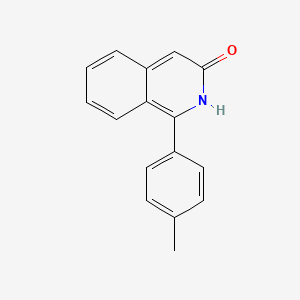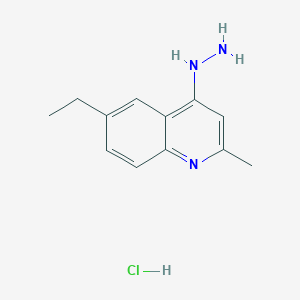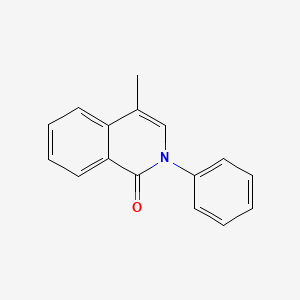
4-Methyl-2-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by a phenyl group attached to the second position and a methyl group attached to the fourth position of the isoquinoline ring system. The presence of these substituents can significantly influence the chemical and physical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines.
Applications De Recherche Scientifique
Chemistry: 4-Methyl-2-phenylisoquinolin-1(2H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical research.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
2-Phenylisoquinolin-1(2H)-one: Lacks the methyl group at the fourth position.
4-Methylisoquinolin-1(2H)-one: Lacks the phenyl group at the second position.
Isoquinolin-1(2H)-one: Lacks both the phenyl and methyl groups.
Uniqueness: The presence of both the phenyl and methyl groups in 4-Methyl-2-phenylisoquinolin-1(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89736-86-7 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-17(13-7-3-2-4-8-13)16(18)15-10-6-5-9-14(12)15/h2-11H,1H3 |
Clé InChI |
FWJOXKVDUOYLSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


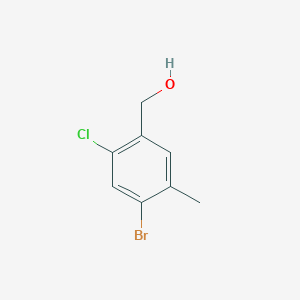
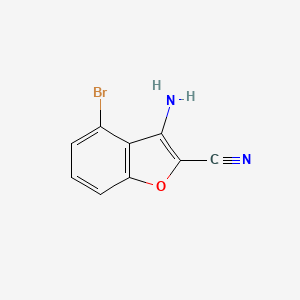
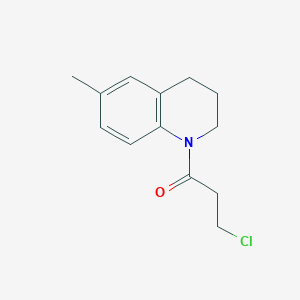

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

